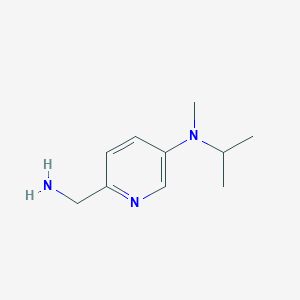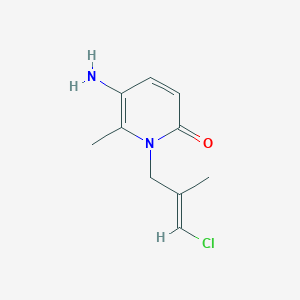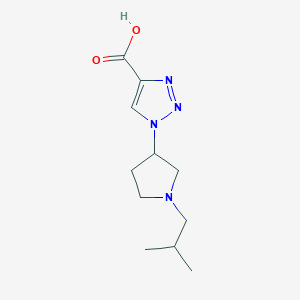
1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that features a unique combination of a pyrrolidine ring, a triazole ring, and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the isobutyl group: Alkylation of the pyrrolidine ring with isobutyl halides in the presence of a base.
Construction of the triazole ring:
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Análisis De Reacciones Químicas
1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyrrolidine rings can be functionalized with different substituents.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: It can be employed in the design and synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Mecanismo De Acción
The mechanism of action of 1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its solubility and reactivity.
1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-methyl ester: The ester derivative may have different pharmacokinetic properties and stability compared to the carboxylic acid.
1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate: This salt form can influence the compound’s solubility and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C11H18N4O2 |
|---|---|
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
1-[1-(2-methylpropyl)pyrrolidin-3-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H18N4O2/c1-8(2)5-14-4-3-9(6-14)15-7-10(11(16)17)12-13-15/h7-9H,3-6H2,1-2H3,(H,16,17) |
Clave InChI |
QSZGZCOITDCOKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCC(C1)N2C=C(N=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


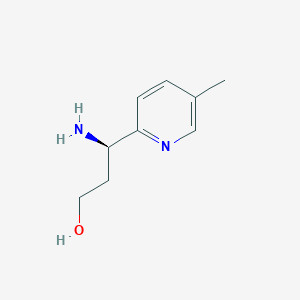
![(3R,7AR)-6-(4-chlorobenzyl)-1,7a-dihydro-5H-spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H)-trione](/img/structure/B13321515.png)
![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13321529.png)
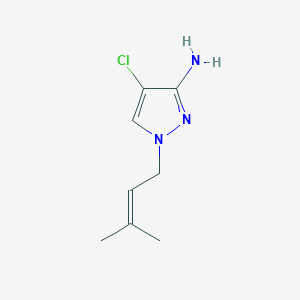
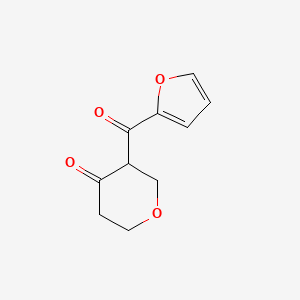
![2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile](/img/structure/B13321551.png)
![4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13321552.png)
![2-[Cyano(methyl)amino]ethan-1-OL](/img/structure/B13321554.png)
![2-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13321562.png)
